molecular formula C11H15N3O2 B14813107 5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide

5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide

Cat. No.: B14813107
M. Wt: 221.26 g/mol
InChI Key: OYFCIFRWBDHIDT-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is a derivative of picolinamide, which is known for its various applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide typically involves the following steps:

    Methylation: The addition of methyl groups to the nitrogen atoms in the picolinamide ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines and other reduced derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Picolinamide: A parent compound with similar structural features.

    N-methylpicolinamide: A derivative with a methyl group attached to the nitrogen atom.

    Cyclopropylpicolinamide: A compound with a cyclopropyl group attached to the picolinamide structure.

Uniqueness

5-Cyclopropoxy-N-methyl-6-(methylamino)picolinamide is unique due to the presence of both cyclopropoxy and methylamino groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

5-cyclopropyloxy-N-methyl-6-(methylamino)pyridine-2-carboxamide

InChI

InChI=1S/C11H15N3O2/c1-12-10-9(16-7-3-4-7)6-5-8(14-10)11(15)13-2/h5-7H,3-4H2,1-2H3,(H,12,14)(H,13,15)

InChI Key

OYFCIFRWBDHIDT-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=N1)C(=O)NC)OC2CC2

Origin of Product

United States

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